N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
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Description
The compound is a derivative of dibenzo[b,f][1,4]oxazepin, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds, such as 8-Chloro-10-(2-dimethylaminoethoxy) dibenzo [b, f] thiepin, has been reported . These compounds were prepared by various methods .Scientific Research Applications
Crystallographic Analysis and Salt Forms : Eberlin, Eddleston, and Frampton (2013) studied methanesulfonic acid salt forms of carbamazepine, a compound structurally related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide. They characterized these salt forms using single-crystal X-ray diffraction, providing valuable insights into their structural properties (A. Eberlin, M. Eddleston, & C. Frampton, 2013).
Photophysical Properties : Kauffman and Bajwa (1993) synthesized a series of new dibenzoxazolylphenols, compounds related to the structure of interest, exhibiting excited-state intramolecular proton-transfer fluorescence. Their study explored the potential of these compounds in applications like ionizing radiation detection (J. Kauffman & G. S. Bajwa, 1993).
Synthesis and Structural Analysis : Künzle and Schmutz (1969) described the synthesis of dibenzo[b, f]-1, 4-oxazepin-11 (10 H)-ones, closely related to the compound . They provided detailed insights into the structural and chemical properties of these compounds, enhancing understanding of their potential applications (F. Künzle & J. Schmutz, 1969).
Polymer Synthesis and Stability Studies : Kim, Einsla, Tchatchoua, and McGrath (2005) investigated the synthesis of high molecular weight polybenzoxazoles, related to the core structure of the compound, and their hydrolytic stability in methanesulfonic acid. This research provides insights into the material science applications of such structures (Y. Kim, B. Einsla, C. Tchatchoua, & J. McGrath, 2005).
Catalytic Enantioselective Reactions : Munck, Sukowski, Vila, Muñoz, and Pedro (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, closely related to the compound . This study contributes to the field of organic synthesis, demonstrating the potential of these compounds in creating chiral derivatives (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017).
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-4-3-5-16(10-14)13-29(26,27)24-17-7-9-20-18(12-17)22(25)23-19-11-15(2)6-8-21(19)28-20/h3-12,24H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHUVFUPPTZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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